molecular formula C7H3BrINS B8684556 7-bromo-5-iodo-1,2-benzothiazole

7-bromo-5-iodo-1,2-benzothiazole

カタログ番号: B8684556
分子量: 339.98 g/mol
InChIキー: BVWBDSMLSLKZDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-bromo-5-iodo-1,2-benzothiazole is a heterocyclic compound that features both bromine and iodine substituents on a benzo[d]isothiazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-iodo-1,2-benzothiazole typically involves the halogenation of benzo[d]isothiazole derivatives. One common method includes the bromination and iodination of benzo[d]isothiazole using bromine and iodine reagents under controlled conditions. The reaction conditions often require the use of solvents like acetic acid or dichloromethane and catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: 7-bromo-5-iodo-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

7-bromo-5-iodo-1,2-benzothiazole has a wide range of applications in scientific research:

作用機序

The mechanism of action of 7-bromo-5-iodo-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the central nervous system .

類似化合物との比較

  • 5-Bromo-benzo[d]isothiazole
  • 7-Iodo-benzo[d]isothiazole
  • Benzo[d]isothiazole-3-carboxylic acid

Comparison: 7-bromo-5-iodo-1,2-benzothiazole is unique due to the presence of both bromine and iodine substituents, which impart distinct reactivity and properties compared to its mono-halogenated counterparts. This dual halogenation allows for more versatile chemical modifications and applications in various fields .

特性

分子式

C7H3BrINS

分子量

339.98 g/mol

IUPAC名

7-bromo-5-iodo-1,2-benzothiazole

InChI

InChI=1S/C7H3BrINS/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H

InChIキー

BVWBDSMLSLKZDA-UHFFFAOYSA-N

正規SMILES

C1=C(C=C(C2=C1C=NS2)Br)I

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of p-toluenesulfonic acid monohydrate (1.36 g, 7.2 mmol) in acetonitrile (8.5 mL) was added 7-bromo-benzo[d]isothiazol-5-ylamine (400 mg, 1.74 mmol). The resulting suspension was cooled to 10 to 15° C. and a solution of sodium nitrite (331 mg, 4.8 mmol) and potassium iodide (996 mg, 6 mmol) in water (1.5 mL) was added gradually. The reaction mixture was stirred for 10 min and then allowed to come to RT and stirred for 16 h. The reaction mixture was treated with water (5 mL) and aqueous 1.0 N sodium bicarbonate solution (15 mL), and aqueous 2.0 N sodium thiosulfate solution (10 mL). The precipitate was collected by filtration and the purified by column chromatography (25% ethyl acetate:hexanes) to afford 300 mg (50%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 8.9 (s, 1H), 8.37 (d, J=1.2 Hz, 1H), 7.91 (d, J=1.5 Hz, 1H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
331 mg
Type
reactant
Reaction Step Two
Quantity
996 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
50%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。